12,14-Heptacosadiynoic acid

Vue d'ensemble

Description

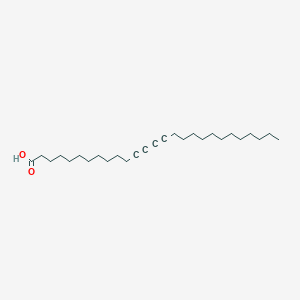

12,14-Heptacosadiynoic acid is a very long-chain fatty acid with the molecular formula C27H46O2. It is characterized by the presence of two triple bonds located at the 12th and 14th positions of the heptacosane chain. This compound is also known by its IUPAC name, heptacosa-12,14-diynoic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 12,14-Heptacosadiynoic acid typically involves the coupling of shorter alkyne-containing precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Analyse Des Réactions Chimiques

Photopolymerization Reactions

12,14-Heptacosadiynoic acid undergoes [2+2] cycloaddition under UV irradiation, forming a polydiacetylene (PDA) network. This reaction is topochemically controlled, requiring precise alignment of diyne groups in the crystalline phase:

Key Parameters for Polymerization :

| Parameter | Value | Significance |

|---|---|---|

| Inter-diyne distance (r) | 4.045 Å | Optimal for 1,4-addition cyclization |

| Dihedral angle (θ) | 33° | Favors parallel alignment of diyne groups |

| Stacking distance (d) | 4.244 Å | Ensures orbital overlap for polymerization |

Polymerization efficiency depends on hydration state:

-

Hydrated form : Higher reactivity due to expanded crystal lattice .

-

Anhydrous form : Reduced reactivity, requiring higher energy input .

Salt Formation with Alkali Metals

The carboxylic acid group reacts with bases to form salts, which exhibit distinct solid-state properties:

Reaction with Lithium Hydroxide :

Properties of Lithium Salts :

-

Form A (monohydrate) : Exhibits two carboxylate peaks in ¹³C NMR (187–183 ppm), indicating asymmetric coordination.

-

Form B (anhydrous) : Shows a single NMR peak, suggesting higher symmetry. Transition to Form B occurs at 80–100°C via dehydration.

Reaction with Sodium Hydroxide :

Sodium salts are photoinert due to suboptimal diyne alignment (r = 4.045 Å, θ = 33°), preventing polymerization .

Co-Crystallization with Amines

This compound forms photoreactive salts with aliphatic amines via acid-base interactions :

Example with Morpholine :

Key Findings :

-

Enhanced Reactivity : Amine salts polymerize faster than alkali metal salts due to improved diyne alignment.

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and water .

Esterification with Glycerol Derivatives

The acid reacts with sn-glycero-3-phosphocholine to form diacetylenic phospholipids :

Applications :

-

Forms polymerizable liposomes for drug delivery.

-

Exhibits phase-dependent color transitions (yellow → blue) upon UV exposure .

Hydrolysis of Salts

Alkali metal salts undergo hydrolysis in aqueous solutions, affecting pH:

pH Behavior :

-

Lithium salt : Slightly basic (pH ~8.5) due to weak acid conjugate base .

-

Sodium salt : Neutral (pH ~7) in stoichiometric conditions .

Thermal Decomposition

At elevated temperatures (>200°C), the acid decomposes via decarboxylation:

| Temperature Range | Mass Loss (%) | Assignment |

|---|---|---|

| 25–100°C | 5.2 | Residual water removal |

| 200–300°C | 68.4 | Main chain decomposition |

| 300–500°C | 26.4 | Carbonization |

Applications De Recherche Scientifique

12,14-Heptacosadiynoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid nature.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, such as coatings and lubricants.

Mécanisme D'action

The mechanism of action of 12,14-Heptacosadiynoic acid is not fully understood. its biological effects are likely related to its ability to integrate into cell membranes and alter their properties. The compound’s long hydrophobic chain can interact with lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its triple bonds may participate in biochemical reactions that modulate cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

10,12-Octacosadiynoic acid: Another long-chain fatty acid with similar structural features but differing in chain length and position of triple bonds.

9,11-Hexacosadiynoic acid: Similar in structure but with triple bonds at different positions.

Uniqueness

12,14-Heptacosadiynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with lipid membranes or in the synthesis of specialized polymers .

Activité Biologique

12,14-Heptacosadiynoic acid (HDA), a diacetylenic fatty acid, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with two acetylenic bonds. Its structure allows it to form organized assemblies such as micelles and liposomes, which can be utilized in drug delivery systems. The amphiphilic nature of HDA facilitates interactions with biological membranes, making it a candidate for various biomedical applications.

Antimicrobial Properties

Research indicates that HDA exhibits antimicrobial activity against a range of pathogens. In a study assessing the efficacy of various fatty acids against Staphylococcus aureus and Escherichia coli, HDA demonstrated significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes due to its amphiphilic properties, leading to increased permeability and cell lysis.

| Fatty Acid | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Oleic Acid | 10 |

| Linoleic Acid | 8 |

Table 1: Antimicrobial activity of selected fatty acids against Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies have shown that HDA can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study involving RAW 264.7 macrophages treated with HDA revealed a dose-dependent reduction in TNF-α secretion. At a concentration of 50 µM, TNF-α levels decreased by approximately 40% compared to control groups.

The biological activity of HDA is largely attributed to its ability to integrate into biological membranes and alter their properties. By incorporating into lipid bilayers, HDA can disrupt membrane integrity, influencing cellular functions such as signaling pathways and membrane fluidity.

Lipid Metabolism Modulation

HDA has been implicated in the modulation of lipid metabolism. Research indicates that it may enhance fatty acid oxidation and improve lipid profiles in animal models. This effect is particularly relevant in the context of metabolic disorders such as obesity and diabetes.

| Parameter | Control Group | HDA Treatment Group |

|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 2 |

| Total Cholesterol (mg/dL) | 180 ± 10 | 150 ± 10 |

| Fasting Glucose (mg/dL) | 100 ± 5 | 90 ± 5 |

Table 2: Effects of HDA on metabolic parameters in obese mice.

Applications in Drug Delivery

The unique properties of HDA make it suitable for drug delivery systems. Its ability to form stable liposomes allows for encapsulation of hydrophilic drugs, enhancing their bioavailability. Studies have demonstrated that HDA-based liposomes can effectively deliver anticancer agents, improving therapeutic outcomes in preclinical models.

Example Application: Doxorubicin Encapsulation

A study reported that doxorubicin-loaded HDA liposomes exhibited higher cytotoxicity against cancer cells compared to free doxorubicin. The encapsulation efficiency was found to be over 80%, indicating the potential for improved drug delivery systems using HDA.

Propriétés

IUPAC Name |

heptacosa-12,14-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKKPVSAXVSKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429503 | |

| Record name | 12,14-Heptacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106510-41-2 | |

| Record name | 12,14-Heptacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.